4-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole
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Overview
Description
4-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole is a chemical compound with the molecular formula C11H11ClN2O4S . It has an average mass of 302.734 Da and a monoisotopic mass of 302.012817 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with a chloro group, a dimethoxyphenyl group, and a sulfonyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyrazoles in general can undergo a variety of reactions. For instance, they can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 302.73 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available resources.Properties
IUPAC Name |
4-chloro-1-(2,4-dimethoxyphenyl)sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-17-9-3-4-11(10(5-9)18-2)19(15,16)14-7-8(12)6-13-14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYPTNWJHQJCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2C=C(C=N2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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